molecular formula C9H9NO B12896755 3-Phenyl-2-isoxazoline CAS No. 14397-33-2

3-Phenyl-2-isoxazoline

Cat. No.: B12896755
CAS No.: 14397-33-2
M. Wt: 147.17 g/mol
InChI Key: UKFPAGCSDWQXFT-UHFFFAOYSA-N
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Description

3-Phenyl-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4,5-dihydroisoxazole typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of benzonitrile N-oxide with 3-nitroprop-1-ene, resulting in the formation of the desired isoxazole derivative . This reaction is often carried out under mild conditions, making it an efficient and practical approach.

Industrial Production Methods: Industrial production of 3-phenyl-4,5-dihydroisoxazole may involve similar synthetic routes but on a larger scale. The use of catalysts such as copper(I) or ruthenium(II) can enhance the efficiency of the cycloaddition reactions . Additionally, microwave-assisted synthesis has been explored to improve reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield amines or hydroxylamines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include substituted isoxazoles, amines, oximes, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Phenyl-4,5-dihydroisoxazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-phenyl-4,5-dihydroisoxazole stands out due to its unique combination of the phenyl group and the dihydroisoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenyl-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFPAGCSDWQXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357012
Record name Isoxazole, 4,5-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14397-33-2
Record name Isoxazole, 4,5-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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